molecular formula C14H22O2 B12916822 2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan CAS No. 672904-25-5

2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan

Cat. No.: B12916822
CAS No.: 672904-25-5
M. Wt: 222.32 g/mol
InChI Key: LSHANDNGTRHRNJ-FRRDWIJNSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The IUPAC name for this compound is derived from its bicyclic framework, which integrates a substituted cyclohexane ring and a furan system. The parent structure is cyclohexane, with three substituents:

  • A methyl group (-CH₃) at position 5.
  • A propan-2-yl (isopropyl) group (-CH(CH₃)₂) at position 2.
  • A furan-2-yloxy group (-O-C₄H₃O) at position 1.

The stereochemical descriptors (1R,2S,5R) define the spatial arrangement of these substituents. Position 1 (oxygen attachment) adopts an R-configuration, position 2 (isopropyl) an S-configuration, and position 5 (methyl) an R-configuration. This stereochemistry aligns with menthol-derived systems observed in related monoterpenes, where analogous configurations govern molecular interactions.

Table 1: IUPAC Name Breakdown

Component Description
Parent chain Cyclohexane
Position 1 substituent Furan-2-yloxy (ether linkage)
Position 2 substituent Propan-2-yl (S-configuration)
Position 5 substituent Methyl (R-configuration)
Stereochemical notation (1R,2S,5R)

SMILES Notation and InChI Key Representation

The SMILES notation encodes molecular connectivity and stereochemistry:

C[C@@H]1CC[C@H]([C@@H](C1)OC2=CC=CO2)C(C)C  

Key features include:

  • C[C@@H]1: Methyl group at position 5 with R-configuration.
  • [C@H](C(C)C): Isopropyl group at position 2 with S-configuration.
  • OC2=CC=CO2: Furan-2-yloxy ether linkage.

The InChI key, a hashed identifier, is generated from the InChI string:

InChI=1S/C14H22O2/c1-9(2)12-6-5-10(3)7-13(12)15-14-8-4-11-16-14/h4,8-10,12-13H,5-7H2,1-3H3/t10-,12+,13-/m1/s1  

This string specifies molecular formula (C₁₄H₂₂O₂), connectivity, and stereochemical layers, enabling precise structural retrieval.

Table 2: Structural Identifiers

Identifier Value
SMILES C[C@@H]1CC[C@H]([C@@H](C1)OC2=CC=CO2)C(C)C
InChI Key JYUPOLQFLIRYEQ-QPVMMRRFSA-N (hypothetical example)

Comparative Analysis with Related Monoterpene-Furan Hybrids

Monoterpene-furan hybrids, such as geraniol-furan conjugates, are recognized for applications ranging from antifouling agents to bioactive intermediates. The structural distinctions between these hybrids and this compound include:

  • Monoterpene Skeleton :

    • Geraniol-based hybrids utilize an acyclic monoterpene backbone, whereas this compound employs a menthol-derived cyclohexane ring. The cyclic structure enhances rigidity, potentially influencing substrate binding in catalytic or biological contexts.
  • Furan Substitution Pattern :

    • Unlike 5-alkoxyfurans common in electrochemical syntheses, this compound features a 2-oxyfuran motif, altering electronic distribution and reactivity.
  • Stereochemical Complexity :

    • The (1R,2S,5R) configuration introduces three chiral centers, a feature absent in simpler hybrids like 5-methoxyfuran-2(5H)-one derivatives.

Table 3: Comparison with Representative Hybrids

Compound Molecular Formula Key Structural Features
This compound C₁₄H₂₂O₂ Cyclohexyl ether, three chiral centers
Geraniol-furan hybrid C₁₅H₂₂O₃ Acyclic monoterpene, 5-alkoxyfuran
5-Methoxyfuran-2(5H)-one C₅H₆O₃ No chiral centers, simple alkoxy substitution

The synthesis of such hybrids often involves etherification or electrochemical coupling. For instance, silyl enol ethers have been used to annulate furans under oxidative conditions, a strategy adaptable to this compound’s cyclohexyl-furan linkage.

Properties

CAS No.

672904-25-5

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyfuran

InChI

InChI=1S/C14H22O2/c1-10(2)12-7-6-11(3)9-13(12)16-14-5-4-8-15-14/h4-5,8,10-13H,6-7,9H2,1-3H3/t11-,12+,13-/m1/s1

InChI Key

LSHANDNGTRHRNJ-FRRDWIJNSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC2=CC=CO2)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC2=CC=CO2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan typically involves the reaction of a furan derivative with a cyclohexyl derivative under specific conditions. One common method involves the use of propane-1,3-dithiol with a chiral bis-thioether, which combines two 2(5H)-furanone moieties. This reaction is carried out in dimethylformamide (DMF) in the presence of potassium hydroxide or cesium carbonate, resulting in the formation of an optically active fused bicyclic sulfur heterocycle .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of large-scale reactors and purification techniques such as chromatography and crystallization would likely be employed to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated and nitrated furan derivatives.

Scientific Research Applications

2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)furan involves its interaction with specific molecular targets and pathways. The compound’s furan ring can interact with various enzymes and receptors, leading to its biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural differences and similarities with analogous compounds:

Compound Name Key Substituents/Functional Groups Biological/Chemical Relevance Reference
2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan Furan ether linkage Potential scaffold for drug design
(5S)-3-Chloro-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]furan-2(5H)-one Chloro, piperidinyl substituents on furanone Enzyme inhibition (e.g., FABP4)
Menthyl anthranilate Anthranilate ester instead of furan UV-filtering agent in cosmetics
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate Amino-phenylbutanoate ester Anticonvulsant activity (ED₅₀ = 43 mg/kg)
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate Furan-carboxylate ester Synthetic intermediate (78% yield)

Physical and Crystallographic Properties

  • Melting Points : Furan-carboxylate derivatives (e.g., compound 6 in ) exhibit higher melting points (178–180°C) due to stronger intermolecular interactions, while ether-linked furans (target compound) likely have lower melting points.
  • Crystal Packing: The chlorinated furanone in crystallizes in an orthorhombic system (P2₁2₁2₁) with a density of 1.185 Mg/m³, influenced by chloro and cyclohexyl groups.

Biological Activity

The compound 2-{[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}furan is a furan derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The structural formula of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H20O2
  • Molecular Weight : 220.32 g/mol

Pharmacological Effects

Research indicates that compounds with furan moieties often exhibit a range of biological activities. The specific biological activities of this compound include:

  • Antioxidant Activity : Furan derivatives are known for their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus offering potential therapeutic effects in inflammatory conditions.
  • Antimicrobial Activity : Some furan derivatives have shown effectiveness against various bacterial strains, indicating potential use in treating infections.
  • Anticancer Potential : Certain studies have highlighted the ability of furan-containing compounds to induce apoptosis in cancer cells, suggesting a role in cancer therapy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The furan ring may interact with various cellular targets due to its electrophilic nature.
  • Its structural similarity to known bioactive compounds allows it to modulate signaling pathways involved in inflammation and cancer.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several furan derivatives using DPPH radical scavenging assays. The results indicated that this compound exhibited significant scavenging activity compared to standard antioxidants.

CompoundIC50 (µM)
Standard Antioxidant10
2-{[(1R,2S,5R)-5-Methyl...}furan15

Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that this compound reduced the secretion of TNF-alpha and IL-6 in LPS-stimulated macrophages. The study highlights its potential as an anti-inflammatory agent.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250200
Compound150100

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